Dinitrato(1,10-phenanthroline)copper(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

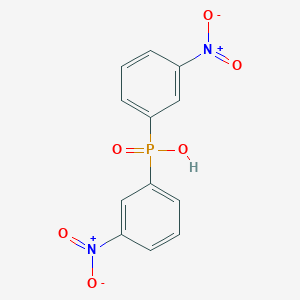

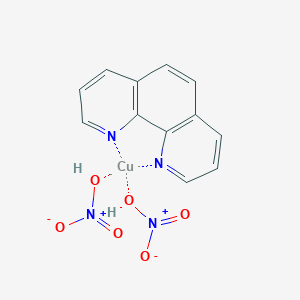

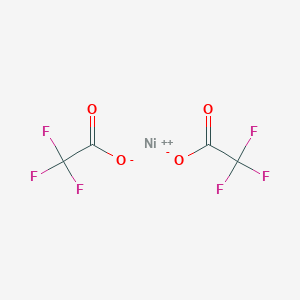

Copper;1,10-phenanthroline;dinitrate is a copper complex bearing 1,10-phenanthroline based ligands and different classes of inorganic and organic auxiliary ligands . It has been studied as a potential anticancer drug . The molecular formula of this compound is C12H8CuN4O6 .

Synthesis Analysis

The synthesis of Copper;1,10-phenanthroline;dinitrate involves the use of copper (II) and 1,10-phenanthroline (phen) or substituted phenanthrolines (phen-based ligands) and different classes of inorganic (e.g., Cl-, Br-, H2O) and organic auxiliary ligands . A novel copper complex [Cu (phen)2 (salubrinal)] (ClO4)2 has been synthesized and characterized .Molecular Structure Analysis

The structure of Copper;1,10-phenanthroline;dinitrate consists of one Cu, one phenanthroline, and two nitrate anions. The center Cu2+ is five-coordinated by two N atoms from one phen ligand with the Cu—N distances in the range of 1.997(1) - 2.001(1) Å and three O atoms from three different nitrate anions with the Cu—O distances in the range of 1.957(1) - .Chemical Reactions Analysis

Copper;1,10-phenanthroline;dinitrate has been found to have interesting biochemical properties. For example, it has been shown to have a DPPH radical scavenging ability higher than that of salubrinal alone . It also inhibits lipid oxidation .Mechanism of Action

Copper;1,10-phenanthroline;dinitrate has been studied for its anticancer properties. It has been found to trigger cell death in cancer cells . The active molecular species is commonly thought to be the bis- (1, 1O-phenanthroline)Cu (l) complex, (Phen) 2 Cu (l) regardless of the reducing agent type .

Safety and Hazards

Future Directions

Copper;1,10-phenanthroline;dinitrate and similar copper complexes have potential as anticancer drugs . Future research may focus on further understanding the mechanisms of action of these compounds, as well as designing new active species . The results of such research may be exploited to enlarge the therapeutic portfolio of metal complexes as antitumoral drugs .

Properties

CAS No. |

19319-88-1 |

|---|---|

Molecular Formula |

C12H8CuN4O6 |

Molecular Weight |

367.76 g/mol |

IUPAC Name |

copper;1,10-phenanthroline;dinitrate |

InChI |

InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |

InChI Key |

XOCNEEJNJTZFKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)